molecular formula C19H18N4OS B2912483 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pent-4-enamide CAS No. 1797285-12-1

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pent-4-enamide

Cat. No.: B2912483
CAS No.: 1797285-12-1
M. Wt: 350.44
InChI Key: MMQDCJRKRJSKMO-UHFFFAOYSA-N
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Description

N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)pent-4-enamide (CAS 1797285-12-1) is an organic compound with a molecular formula of C19H18N4OS and a molecular weight of 350.44 . This chemical features a thiazole ring and a pyridine moiety, both of which are very important functional groups in medicinal chemistry that act as ligands on a variety of biological matrices . Thiazole and pyridine derivatives are frequently used as building blocks in drug discovery and are known to be used in a wide range of therapeutic applications, including as antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents, as well as in pain treatment and to control symptoms of schizophrenia . The structure of this compound, which includes a pent-4-enamide chain, suggests potential for further chemical modification and exploration of its physicochemical properties. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in various stages of drug development, from initial screening and hit identification to lead optimization, particularly for projects targeting diseases where thiazole and pyridine-based pharmacophores have shown activity.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-2-3-6-18(24)21-15-9-7-14(8-10-15)17-13-25-19(23-17)22-16-5-4-11-20-12-16/h2,4-5,7-13H,1,3,6H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDCJRKRJSKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and an amide group. These structural components are crucial for its biological activity. However, specific physical and chemical properties remain largely uncharacterized in the literature, which presents challenges for further research and application .

Research indicates that compounds with similar structural motifs often act as inhibitors of histone deacetylases (HDACs), which play a pivotal role in regulating gene expression and can influence cellular processes such as differentiation and apoptosis in tumor cells . The incorporation of the thiazole and pyridine rings is believed to enhance the binding affinity to HDAC enzymes, thereby modulating their activity.

Antiproliferative Effects

Initial studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with HDACs, leading to altered gene expression profiles that favor cell death over survival .

Case Studies

  • HDAC Inhibition : A study on related hydroxamic acid-based HDAC inhibitors demonstrated significant antiproliferative effects in human tumor cells. The incorporation of specific substituents enhanced their potency, suggesting that similar modifications could be explored for this compound .
  • Antimicrobial Activity : Research on phenyl-substituted oxadiazoles revealed notable antimicrobial effects against various pathogens. This indicates a promising avenue for exploring the antimicrobial potential of this compound through structural analogs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
Hydroxamic acid-based HDAC inhibitorsAntiproliferativeHDAC inhibition
Pyridine-thiazole derivativesAntimicrobialBacterial cell wall
N-substituted oxadiazolesAntitubercularMycobacterial inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazole derivatives with modifications at the 2-amino and 4-phenyl positions. Below is a detailed comparison with structurally related compounds, focusing on synthetic yields, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Substituents on the thiazole ring : Pyridine, aryl, or heteroaryl groups.
  • Amide side chains : Variations in chain length (e.g., pent-4-enamide vs. benzamide).
  • Phenyl ring substituents : Trifluoromethyl, chloro, methoxy, or sulfonamide groups.
Table 1: Comparison of Thiazole-Based Analogues
Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Weight Key Features Reference
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate R1=CF3-Ph, R2=piperazine-acetate 93.4 N/A 548.2 High yield, trifluoromethyl group
3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide R1=pyridin-3-yl, R2=3-methoxybenzamide N/A N/A 402.5 Benzamide side chain
1-(4-(2-(3,5-Dimethylphenylamino)thiazol-4-yl)phenyl)-3,3-diethylazetidine-2,4-dione R1=3,5-dimethylphenyl, R2=azetidine-dione 99 140–143 N/A Highest yield in class, azetidine core
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide R1=pyridin-3-yl, R2=thiophen-benzamide N/A N/A 446.6 Piperidine-thiophene hybrid

Physicochemical Properties

  • Melting Points : Compounds with rigid cores (e.g., azetidine-dione, 3f: 140–143°C) exhibit higher melting points compared to flexible side chains (e.g., pent-4-enamide), though data for the target compound is unavailable .
  • Molecular Weight : The target compound’s molecular weight (~402–446 g/mol) aligns with drug-like properties, similar to analogs in –6 .

Functional Group Impact

  • Pyridine vs. Benzene Rings : Pyridine-containing analogs (e.g., ) may exhibit improved solubility due to the nitrogen atom, whereas trifluoromethyl groups () enhance metabolic stability .

Research Findings and Implications

  • Synthetic Optimization : Piperazine and azetidine cores () are synthetically favorable, enabling scalable production of thiazole derivatives .
  • Structure-Activity Relationships (SAR) : While biological data is absent in the evidence, substituent trends (e.g., electron-withdrawing groups enhancing stability) align with established SAR principles for kinase inhibitors or antimicrobial agents .

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